molecular formula C10H14O B1313926 3-(2-Methylphenyl)propan-1-OL CAS No. 14902-36-4

3-(2-Methylphenyl)propan-1-OL

Cat. No.: B1313926
CAS No.: 14902-36-4
M. Wt: 150.22 g/mol
InChI Key: LZVRTEKMCCIWRU-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)propan-1-OL is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a propyl chain, which is further connected to a methyl-substituted phenyl ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize this compound involves the Grignard reaction. This process starts with the reaction of 2-methylbenzyl chloride with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with propanal to yield the desired alcohol after hydrolysis.

    Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 3-(2-methylphenyl)propene. The alkene is first treated with diborane (B2H6) to form a trialkylborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base to produce the alcohol.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrially, this compound can be produced by the catalytic hydrogenation of 3-(2-methylphenyl)propanal. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form hydrocarbons. For example, catalytic hydrogenation can convert it to 3-(2-methylphenyl)propane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides or with phosphorus tribromide (PBr3) to form bromides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium or platinum.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: 3-(2-Methylphenyl)propanal or 3-(2-Methylphenyl)propanoic acid.

    Reduction: 3-(2-Methylphenyl)propane.

    Substitution: 3-(2-Methylphenyl)propyl chloride or 3-(2-Methylphenyl)propyl bromide.

Scientific Research Applications

3-(2-Methylphenyl)propan-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in hydrophobic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

    3-(2,2-Dimethyl-3-hydroxypropyl)toluene: This compound has a similar structure but with additional methyl groups on the propyl chain.

    1-Phenylpropan-1-OL: This compound lacks the methyl substitution on the phenyl ring.

    2-Phenylethanol: This compound has a shorter carbon chain connecting the phenyl ring to the hydroxyl group.

Uniqueness: 3-(2-Methylphenyl)propan-1-OL is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(2-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,11H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVRTEKMCCIWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494657
Record name 3-(2-Methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14902-36-4
Record name 3-(2-Methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 2-methylhydrocinnamic acid (18.4 mmol) to anhydrous tetrahydrofuran (100 mL) and cool to 0° C. Slowly add lithium aluminum hydride (2.20 g, 58.0 mmol) and remove the ice bath after 20 minutes. Stir at room temperature under nitrogen for 18 h. Cool the reaction to 0° C. and quench the reaction by slowly adding water (2.2 mL), 15% sodium hydroxide (2.2 mL), and water (6.6 mL). Filter off the aluminum salts. Add brine (100 mL) and 5 N sodium hydroxide (30 mL) to the filtrate and extract with ethyl acetate (3×100 mL). Dry the ethyl acetate extracts with magnesium sulfate, filter, and concentrate on a rotary evaporator to yield 2.65 g (96%) of 3-o-tolyl-propan-1-ol: 1H NMR (CDCl3): 7.18-7.10 (m, 4H), 3.72 (t, 2H), 2.72-2.69 (m, 2H), 2.33 (s, 3H), 1.90-1.83 (m, 2H), 1.60 (br s, 1H).
Quantity
18.4 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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